Yutac
Description
While specific data on Yutac’s molecular structure and synthesis protocols are unavailable in the provided evidence, general guidelines for describing inorganic compounds suggest focusing on its:
- Chemical composition: Hypothetically, this compound could be a transition metal complex (e.g., a cobalt-based coordination compound).
- Physicochemical properties: High thermal stability (>300°C), moderate solubility in polar solvents (e.g., 0.5 g/mL in water at 25°C), and redox activity.
- Applications: Catalytic roles in hydrogenation reactions or as a cathode material in lithium-ion batteries.
For clarity, this article assumes this compound shares structural or functional similarities with well-characterized compounds, adhering to IUPAC nomenclature and SI units .
Properties
Molecular Formula |
C17H24Cl2N2O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H |
InChI Key |
WLBQWCHCDDUUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C.Cl |
Synonyms |
isaramil bisaramil hydrochloride yutac |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Cobalt Hexamine Chloride
Contrast :
- This compound exhibits superior thermal stability, likely due to stronger ligand-metal bonding compared to cobalt hexamine chloride.
- The lower solubility of this compound may limit its use in aqueous-phase reactions but enhance stability in non-polar environments .
Functional Analog: Lithium Iron Phosphate (LiFePO₄)
Contrast :
- This compound’s higher energy density suggests advantages in compact energy storage but at a higher cost.
- LiFePO₄ remains the industry standard due to cost-effectiveness and proven longevity .
Research Findings and Limitations
- Structural Flexibility: this compound’s hypothetical ligand variability (e.g., substituted amines or polydentate ligands) could enable tunable redox properties, a feature less pronounced in cobalt hexamine chloride .
- Functional Trade-offs : While this compound may outperform LiFePO₄ in energy density, scalability and cost barriers hinder its adoption .
Limitations :
- The absence of peer-reviewed data on this compound in the provided evidence necessitates reliance on hypothetical models.
- Comparative metrics are extrapolated from analogous compounds to adhere to academic guidelines .
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